Synthetic Yield: 2-Phenyl vs. 2-Alkyl Thienopyrazoles
In the one-pot regioselective synthesis of 3-aminothieno[3,4-c]pyrazoles via reaction of 4-cyano-3-oxotetrahydrothiophene with hydrazine hydrochlorides in refluxing ethanol, the 2-phenyl derivative (target compound) was obtained with an approximate yield of 43% . This yield establishes a quantitative baseline that differs from structurally related analogs—for instance, the corresponding 2-tert-butyl derivative was reported with approximately 87% yield under the same synthetic conditions, while the 2-methyl analog's yield was not explicitly quantified in this study .
| Evidence Dimension | Synthetic yield (%) from one-pot cyclization |
|---|---|
| Target Compound Data | Approximately 43% (2-phenyl derivative, CAS 95469-88-8) |
| Comparator Or Baseline | 2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine (CAS 214542-59-3): approximately 87% yield |
| Quantified Difference | 2-tert-butyl analog yield is approximately 2× higher (44 percentage point absolute difference) |
| Conditions | Reaction of alkyl or aryl hydrazine hydrochlorides with 4-cyano-3-oxotetrahydrothiophene in refluxing ethanol |
Why This Matters
Procurement decisions for multi-step synthesis or SAR library construction must account for 2-fold differences in synthetic efficiency, directly impacting cost-per-compound and feasible scale-up planning.
